Methyl 3-fluoro-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves using commercially available multireactive building blocks that can lead to various condensed nitrogenous cycles through heterocyclic oriented synthesis (HOS). These processes typically involve immobilization on Rink resin, chlorine substitution, reduction of nitro groups, and appropriate cyclization to afford a range of heterocycles, including benzimidazoles and benzotriazoles, highlighting the synthetic versatility of fluoro-nitrobenzoates (Křupková et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveals a polarized structure in the nitroaniline portion, with molecules linked into chains by hydrogen bonds. This structural feature is crucial for understanding the compound's reactivity and interaction potential (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-fluoro-4-nitrobenzoate derivatives are significant for synthesizing various organic compounds. The reactivity of these compounds under different conditions enables the formation of complex molecules with potential applications in drug discovery and materials science. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification showcases the compound's capability to undergo transformative chemical reactions (Kam et al., 2020).
Physical Properties Analysis
The physical properties of methyl 3-fluoro-4-nitrobenzoate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their application in synthesis and material design. Studies on related compounds provide insights into their crystalline structures and non-covalent interactions, which are crucial for understanding the compound's behavior in various solvents and conditions (Fu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to exploiting methyl 3-fluoro-4-nitrobenzoate in synthesis. The compound's ability to participate in various chemical reactions, such as nitration, esterification, and reduction, underscores its versatility and utility in organic synthesis. An example of this versatility is seen in the optimization of synthesis methods for related compounds, demonstrating the efficiency of different synthesis routes and reaction conditions (Jian-zhong, 2010).
Scientific Research Applications
Synthesis of Amino Acids and Aromatic Compounds:
- Xu et al. (2013) demonstrated a synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, involving the use of 2-Fluoro-4-nitrobenzoic acid, a related compound to Methyl 3-fluoro-4-nitrobenzoate. This synthesis has implications in the production of various amino acids and aromatic compounds (Xu, Xu, & Zhu, 2013).
Solid-phase Synthesis Techniques:
- Stephensen and Zaragoza (1999) explored the solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles, using resin-bound 4-fluoro-3-nitrobenzoic acid. This technique contributes to the development of new compounds in pharmaceutical research (Stephensen & Zaragoza, 1999).
High-performance Liquid Chromatography (HPLC):
- Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, which is structurally similar to Methyl 3-fluoro-4-nitrobenzoate, as a labeling reagent for HPLC of amino acids. This research highlights the application in analytical chemistry for sensitive detection of specific molecules (Watanabe & Imai, 1981).
Synthesis of Benzimidazoles:
- Kilburn, Lau, and Jones (2000) reported the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles using resin-bound 4-fluoro-3-nitrobenzoic acid, a compound closely related to Methyl 3-fluoro-4-nitrobenzoate. This synthesis method contributes to the pharmaceutical industry, particularly in the development of new drugs (Kilburn, Lau, & Jones, 2000).
Development of Heterocyclic Scaffolds:
- Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for solid-phase synthesis of various heterocyclic scaffolds. This research is significant for the synthesis of diverse libraries of compounds used in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Safety And Hazards
“Methyl 3-fluoro-4-nitrobenzoate” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-fluoro-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZNQQOPCCUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343863 | |
Record name | Methyl 3-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-nitrobenzoate | |
CAS RN |
185629-31-6 | |
Record name | Benzoic acid, 3-fluoro-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185629-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluoro-4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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